molecular formula C15H13NOS2 B179597 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole CAS No. 5844-71-3

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole

Cat. No. B179597
CAS RN: 5844-71-3
M. Wt: 287.4 g/mol
InChI Key: HSAVUPCHUVAASX-UHFFFAOYSA-N
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Description

“2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole” is a chemical compound . It contains a total of 37 bonds, including 22 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 sulfide . It consists of 15 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .


Synthesis Analysis

The synthesis of 2-phenoxyethanol, a related compound, has been investigated using Na-mordenite catalysts as an alternative to the industrial process using ethylene oxide and homogeneous basic conditions . The reaction between phenol and ethylene carbonate was carried out under specific conditions .


Molecular Structure Analysis

The molecular structure of “2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole” has been analyzed in several studies . It has been found to bind to the Binding Function 3 (BF3) site of the human androgen receptor .

Mechanism of Action

Target of Action

The primary target of 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole is the Androgen Receptor (AR) . The AR is a crucial drug target for the treatment of prostate cancer . This compound has been identified as an inhibitor that targets the Binding Function 3 (BF3) site of the AR .

Mode of Action

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole interacts with the BF3 site of the AR, effectively inhibiting the AR’s transcriptional activity . This interaction results in changes to the AR’s function, potentially combating the development of drug resistance seen with other AR-targeting drugs .

Biochemical Pathways

This can have significant implications for the progression of diseases like prostate cancer, where AR signaling plays a critical role .

Pharmacokinetics

Related compounds such as 2-phenoxyethanol have been shown to be rapidly absorbed and extensively metabolized to form phenoxyacetic acid . After multiple dosing, the exposures of 2-phenoxyethanol and phenoxyacetic acid were decreased, presumably due to the induction of metabolizing enzymes .

Result of Action

The inhibition of the AR’s transcriptional activity by 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole can lead to a decrease in the progression of AR-dependent diseases like prostate cancer . By targeting a novel site on the AR, this compound offers a potential alternative or supplementary therapy capable of combating even antiandrogen-resistant forms of prostate cancer .

Action Environment

The action, efficacy, and stability of 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

properties

IUPAC Name

2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS2/c1-2-6-12(7-3-1)17-10-11-18-15-16-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAVUPCHUVAASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365141
Record name 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole

CAS RN

5844-71-3
Record name 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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